![molecular formula C6H4ClN3 B13666272 8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
8-Chloroimidazo[1,2-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 8-Chloroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-c]pyrimidine oxides.
Reduction: Formation of reduced imidazo[1,2-c]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives with various functional groups.
科学的研究の応用
8-Chloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 8-Chloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Imidazo[1,2-b]pyridazine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Imidazo[1,2-c]quinoxaline: A compound with a similar core structure but additional fused rings, resulting in unique applications.
Uniqueness: 8-Chloroimidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and the development of derivatives with tailored properties for various applications.
特性
分子式 |
C6H4ClN3 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC名 |
8-chloroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
InChIキー |
NUCPFHUKSXWLOT-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NC=C(C2=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


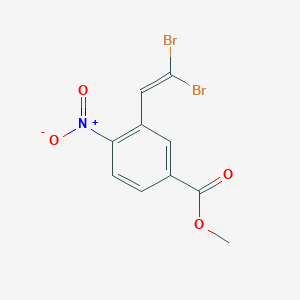
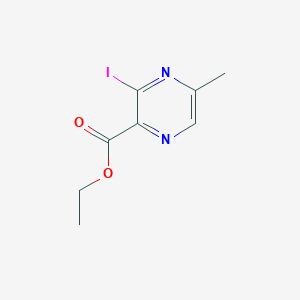
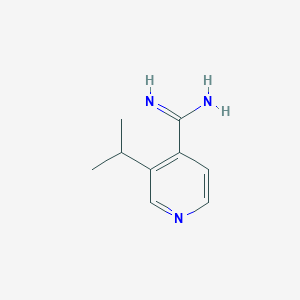



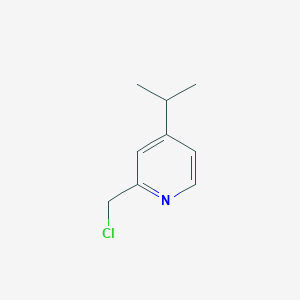
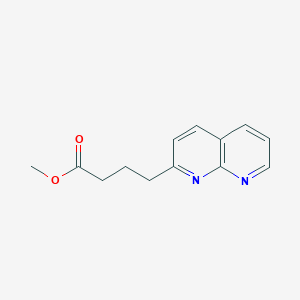
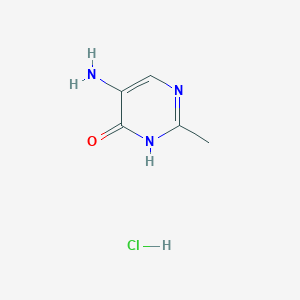
![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
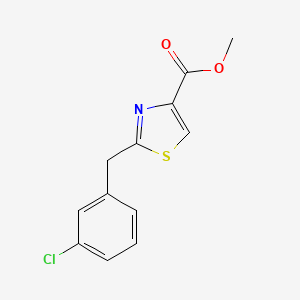

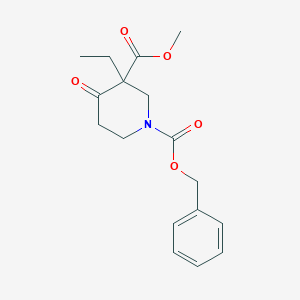
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
